molecular formula C19H17N3OS B5778936 N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5778936
M. Wt: 335.4 g/mol
InChI Key: OQXJAOXAQVHCIS-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as PPTU, is a synthetic chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and fungal infections. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays, including cell-based assays and enzyme assays. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to exhibit low toxicity in vitro and in vivo. However, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its solubilization. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea may exhibit non-specific binding to proteins, which may affect its activity in various assays.

Future Directions

There are several future directions for research on N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. One area of research is the development of novel N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea derivatives with improved biological activities. Another area of research is the investigation of the molecular mechanisms of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea action, which may lead to the identification of new targets for drug development. Furthermore, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea may be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea as a tool for the study of various biological processes, including inflammation and cancer, may be explored.

Synthesis Methods

N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with 3-pyridinemethanethiol in the presence of a suitable oxidizing agent. Another method involves the reaction of 4-phenoxyaniline with 3-pyridinecarboxaldehyde in the presence of thiourea and a base. The reaction mixture is then heated to form N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. The purity of the synthesized compound can be checked using various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antifungal activities. N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and fungal infections. In addition, N-(4-phenoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its role in the synthesis of novel compounds with potential biological activities.

properties

IUPAC Name

1-(4-phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c24-19(21-14-15-5-4-12-20-13-15)22-16-8-10-18(11-9-16)23-17-6-2-1-3-7-17/h1-13H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXJAOXAQVHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

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